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Introduction

BMS-986104 is a novel, orally bioavailable small molecule that acts as a selective modulator of

the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] Developed by Bristol-Myers Squibb, it

represents a second-generation S1P1 modulator designed to offer an improved safety profile

compared to the first-in-class drug, fingolimod.[1][3] Fingolimod, while effective in treating

relapsing-remitting multiple sclerosis, is associated with dose-dependent bradycardia upon

initiation of therapy.[1][2] BMS-986104 was engineered to be a biased agonist, demonstrating

partial agonism in receptor internalization, which is thought to contribute to its differentiated

safety profile, particularly concerning cardiovascular and pulmonary effects.[1][4] This technical

guide provides a comprehensive overview of the preclinical studies of BMS-986104, detailing

its in vitro and in vivo pharmacology, mechanism of action, and pharmacokinetic properties.

Data Presentation
In Vitro Pharmacology of BMS-986104 Phosphate
BMS-986104 is a prodrug that is phosphorylated in vivo to its active metabolite, BMS-986104-

P. The following table summarizes the in vitro activity of BMS-986104-P in various functional

assays. While specific EC50/IC50 values from the primary publication are not publicly

available, the compound has been reported to be highly potent.
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Assay Type
Receptor
Target

Cell
Line/System

Potency/Effica
cy

Reference

GTPγS Binding

Assay
Human S1P1

Recombinant cell

membranes

Highly potent

agonist. This

assay measures

the initial step of

G-protein

activation

following

receptor binding.

Based on

qualitative

descriptions in

preclinical

publications.[4]

cAMP Inhibition

Assay
Human S1P1 CHO cells

Highly potent in

inhibiting

forskolin-

stimulated cAMP

accumulation,

indicating robust

Gαi signaling.

BMS-986104

displayed

significant bias

for cAMP over

ERK1/2 and

internalization.[4]

Based on

qualitative

descriptions in

preclinical

publications.[4]

ERK

Phosphorylation

Assay

Human S1P1 CHO cells

Potent agonist.

This assay

measures

downstream

signaling through

the MAPK/ERK

pathway.

Based on

qualitative

descriptions in

preclinical

publications.[4]

Receptor

Internalization

Assay

Human S1P1 CHO cells Partial agonist.

This biased

agonism, leading

to less receptor

internalization

Based on

qualitative

descriptions in

preclinical

publications.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26985316/
https://pubmed.ncbi.nlm.nih.gov/26985316/
https://pubmed.ncbi.nlm.nih.gov/26985316/
https://pubmed.ncbi.nlm.nih.gov/26985316/
https://pubmed.ncbi.nlm.nih.gov/26985316/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8757019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


compared to full

agonists, is a key

differentiating

feature of BMS-

986104.[4]

In Vivo Efficacy of BMS-986104
BMS-986104 has demonstrated efficacy in rodent models of autoimmune diseases. The

following tables summarize the key findings. Quantitative data from the primary publication are

not fully available; therefore, the results are presented with qualitative descriptions based on

the available literature.

T-Cell Transfer Colitis Model in Mice

Treatment Group Dose (mg/kg, p.o.) Key Findings

Vehicle -

Progressive weight loss and

significant shortening of the

colon.

BMS-986104 Not Specified

Dose-dependent inhibition of

body weight loss and

prevention of colon shortening,

demonstrating efficacy

equivalent to fingolimod in this

model.[1][2]

Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice
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Treatment Group Dose (mg/kg, p.o.) Key Findings

Vehicle -

Development of characteristic

clinical signs of EAE, including

tail limpness, hind limb

weakness, and paralysis.

BMS-986104 Not Specified

Comparable efficacy to

fingolimod in reducing the

clinical severity of EAE.[4] The

compound has also been

noted for its potential

remyelinating effects in a

three-dimensional brain cell

culture assay, which is relevant

to the pathology of multiple

sclerosis.[4]

Preclinical Pharmacokinetics of BMS-986104
Pharmacokinetic properties of BMS-986104 have been evaluated in preclinical species.

Species Route of Administration Key Parameters (Units)

Rat Oral (p.o.)

Tmax: Not Specified Cmax:

Not Specified Bioavailability:

Not Specified BMS-986104

functions as a prodrug and is

converted to the active

phosphate metabolite, BMS-

986104-P, in vivo.[4]

Mouse Oral (p.o.)

Tmax: Not Specified Cmax:

Not Specified Bioavailability:

Not Specified The compound

has been shown to be orally

bioavailable in mice.
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Experimental Protocols
In Vitro Assays
GTPγS Binding Assay

Objective: To determine the agonist activity of BMS-986104-P at the S1P1 receptor by

measuring the binding of [35S]GTPγS to G-proteins upon receptor activation.

Methodology:

Membranes from cells recombinantly expressing human S1P1 are prepared.

Membranes are incubated with varying concentrations of BMS-986104-P in the presence

of GDP and [35S]GTPγS.

The reaction is allowed to proceed at 30°C for a defined period.

The reaction is terminated by rapid filtration through a filter plate, which traps the

membranes.

The amount of [35S]GTPγS bound to the membranes is quantified using a scintillation

counter.

Data are analyzed to determine the EC50 value.

Receptor Internalization Assay

Objective: To quantify the extent of S1P1 receptor internalization induced by BMS-986104-P.

Methodology:

CHO cells stably expressing a tagged human S1P1 receptor (e.g., FLAG or HA tag) are

used.

Cells are treated with varying concentrations of BMS-986104-P for a specific duration at

37°C.
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The amount of receptor remaining on the cell surface is quantified using an antibody-

based detection method (e.g., ELISA or flow cytometry) targeting the extracellular tag.

The percentage of receptor internalization is calculated relative to untreated cells.

Data are analyzed to determine the EC50 and the maximal extent of internalization.

In Vivo Models
T-Cell Transfer Model of Colitis

Objective: To evaluate the efficacy of BMS-986104 in a T-cell-mediated model of

inflammatory bowel disease.

Methodology:

A naive CD4+ T cell population (CD4+CD45RBhigh) is isolated from the spleens of donor

mice.

These naive T cells are adoptively transferred into immunodeficient recipient mice (e.g.,

SCID or Rag1-/-).

The recipient mice develop colitis over several weeks, characterized by weight loss,

diarrhea, and colonic inflammation.

BMS-986104 or vehicle is administered orally to the mice, typically starting before or at the

onset of clinical signs.

Body weight is monitored regularly.

At the end of the study, the colons are excised, and their length and weight are measured.

Histopathological analysis is performed to assess the degree of inflammation.

Experimental Autoimmune Encephalomyelitis (EAE)

Objective: To assess the therapeutic potential of BMS-986104 in a widely used animal model

of multiple sclerosis.
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Methodology:

EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a

myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide,

emulsified in Complete Freund's Adjuvant (CFA).

Pertussis toxin is administered intraperitoneally on the day of immunization and two days

later to facilitate the entry of inflammatory cells into the central nervous system.

Mice are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5 (0

= no signs, 5 = moribund).

BMS-986104 or vehicle is administered orally, either prophylactically (before disease

onset) or therapeutically (after disease onset).

The primary endpoint is the clinical score. Secondary endpoints can include body weight

changes and histological analysis of the spinal cord to assess inflammation and

demyelination.
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Caption: S1P1 Receptor Signaling Pathway of BMS-986104-P.
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Caption: Preclinical Evaluation Workflow for BMS-986104.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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